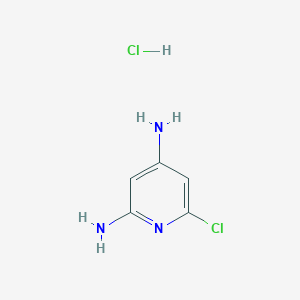![molecular formula C12H14FN3O3 B2403720 ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate CAS No. 1622854-69-6](/img/structure/B2403720.png)
ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate typically involves the reaction of ethyl (2Z)-aminoacetate with 4-fluorophenylacetyl hydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require the use of a catalyst or acidic conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
科学的研究の応用
Ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology: It is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
- Ethyl (2Z)-chloro{[(4-methoxyphenyl)hydrazono]acetate
- Ethyl (2Z)-bromo{[(2,4-difluorophenyl)hydrazono]acetate
- Ethyl (2Z)-(3-bromo-2-fluorophenyl)(hydrazono)acetate
Uniqueness
Ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.
特性
IUPAC Name |
ethyl (2Z)-2-amino-2-[[2-(4-fluorophenyl)acetyl]hydrazinylidene]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O3/c1-2-19-12(18)11(14)16-15-10(17)7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H2,14,16)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDMOKLRXBQDDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC(=O)CC1=CC=C(C=C1)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC(=O)CC1=CC=C(C=C1)F)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
amine dihydrochloride](/img/new.no-structure.jpg)





![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2403643.png)

![2-[(Pyridin-2-yl)methoxy]-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B2403646.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide hydrochloride](/img/structure/B2403647.png)
![4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2403653.png)
![1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea](/img/structure/B2403655.png)
![2-Chloro-N-[[3-fluoro-4-(N-methylanilino)phenyl]methyl]acetamide](/img/structure/B2403657.png)
